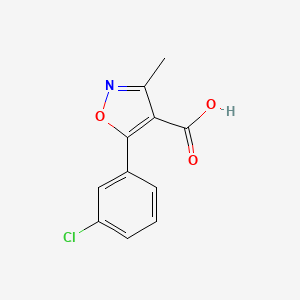

5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-(3-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-6-9(11(14)15)10(16-13-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIACXLQDHUCWOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Methyl 3-(3-chlorophenyl)-5-methylisoxazole-4-carboxylate

- Starting materials : 3-chlorobenzohydroxamoyl chloride and methyl acetoacetate.

- Reaction conditions : The condensation is carried out in the presence of a trialkylamine base such as triethylamine, which acts as an acid scavenger.

- Dehydrating agents : Addition of an inert dehydrating agent like anhydrous magnesium sulfate or molecular sieves improves yield by removing water formed during condensation.

- Solvent : Ethanol or other suitable organic solvents.

- Temperature : Room temperature to reflux conditions (20–80 °C).

- Reaction time : Typically 2 to 48 hours depending on conditions.

This condensation produces the methyl ester intermediate with the isoxazole ring formed and the desired 3-chlorophenyl and methyl substituents at positions 3 and 5 respectively.

Hydrolysis to 5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid

- Hydrolysis agent : Potassium hydroxide (KOH) in aqueous ethanol.

- Procedure : The methyl ester is refluxed with KOH solution for several hours (e.g., 7 hours).

Workup :

- After hydrolysis, water is added and ethanol is removed by distillation.

- The aqueous solution is washed with organic solvents like toluene to remove impurities.

- The solution is treated with decolorizing charcoal and filtered.

- Acidification with hydrochloric acid (to pH ~1.8) precipitates the free acid.

- The solid is filtered, washed to remove chloride ions, and dried.

Yield and purity : High yields (~90%) of the carboxylic acid are obtained with melting points consistent with literature (approx. 220–222 °C for related dichlorophenyl derivatives).

Alternative and Supporting Methods

Preparation of Hydroxyamoyl Chloride Intermediate

Use of Different Bases and Solvents

- Triethylamine is commonly used, but other trialkylamines such as tri-n-propylamine or tri-n-hexylamine can be substituted with comparable results.

- Ethanol is a preferred solvent for both condensation and hydrolysis steps due to its miscibility with water and ability to dissolve reagents and intermediates.

Reaction Optimization

- Use of molecular sieves or anhydrous salts as dehydrating agents during condensation enhances yield by removing water, which drives the reaction forward.

- Reaction temperature and time are optimized to balance conversion and minimize side reactions.

Data Table: Summary of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Condensation | 3-chlorobenzohydroxamoyl chloride + methyl acetoacetate + triethylamine + MgSO4 | 20–80 °C (reflux) | 2–48 hours | Use of dehydrating agent improves yield |

| Hydrolysis | Methyl ester + KOH in ethanol/water | Reflux (~78 °C) | ~7 hours | Followed by acidification to precipitate acid |

| Workup | Distillation to remove ethanol, washing with toluene, charcoal treatment, filtration | Ambient | – | Purification to remove impurities |

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted isoxazole derivatives.

Scientific Research Applications

5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

5-(3-Bromophenyl)-3-methyl-isoxazole-4-carboxylic acid

- Molecular Formula: C₁₁H₈BrNO₃

- Molecular Weight : 282.093 g/mol

- Key Differences : Replacement of chlorine with bromine increases molecular mass by ~44.5 g/mol. Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce metabolic stability compared to the chloro analog.

5-(4-Bromophenyl)-3-methyl-isoxazole-4-carboxylic acid (CAS 91182-60-4)

Positional Isomers on the Phenyl Ring

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

- Molecular Formula: C₁₁H₈ClNO₃

5-(4-Chlorophenyl)-3-isoxazolecarboxylic acid (CAS 33282-22-3)

Substituent Variations on the Isoxazole Ring

3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid (CAS 1408652-34-5)

- Molecular Formula: C₁₂H₁₀ClNO₃

- Key Differences : Replacement of the methyl group with ethyl increases hydrophobicity (logP ~2.8 vs. ~2.3 for the methyl analog), which may improve blood-brain barrier penetration .

5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester

Physicochemical Properties Comparison

<sup>a</sup> Predicted using ChemAxon; <sup>b</sup> Experimental data from supplier specifications.

Biological Activity

5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound has the molecular formula and a molecular weight of approximately 251.67 g/mol. Its structure includes a chloro substituent on the phenyl ring, which plays a crucial role in its biological reactivity and activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief .

- Electrophilic Activity : As an electrophile, it can react with nucleophilic sites on proteins or enzymes, modulating their activity and potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. The presence of the chloro group enhances the interaction with bacterial cell membranes, leading to increased efficacy against various pathogens.

Anticancer Properties

Studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in cancer cells, with specific IC50 values indicating its potency:

| Cell Line | IC50 (µM) |

|---|---|

| A2780 (ovarian cancer) | 13.7 |

| 518A2 (melanoma) | 1.5 |

| Non-malignant fibroblast | 33.8 |

These results suggest that while the compound is effective against cancer cells, it shows lower toxicity towards non-malignant cells, indicating a favorable therapeutic window .

Immunomodulatory Effects

The compound has also been investigated for its immunosuppressive properties. In vitro studies have shown that it can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs), suggesting potential applications in autoimmune diseases or transplant rejection scenarios .

Case Studies

- Study on Antioxidant Properties : A study assessed the antioxidant capabilities of various isoxazole derivatives using C. elegans as an in vivo model. Among these, compounds similar to this compound displayed remarkable antioxidant properties compared to traditional antioxidants like quercetin .

- Cytotoxicity Assessment : In a comparative study involving different isoxazole derivatives, it was found that this compound exhibited significant cytotoxic effects on several cancer cell lines while maintaining low toxicity on normal cells. This dual activity highlights its potential as a chemotherapeutic agent .

Q & A

Q. What are the most reliable synthetic routes for 5-(3-chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid?

The compound is synthesized via multi-step heterocyclic reactions. A common approach involves:

- Condensation : Reacting substituted benzaldehyde derivatives with aminopyridine precursors under palladium or copper catalysis (e.g., DMF solvent, 80–100°C) to form the isoxazole core .

- Cyclization : Acid- or base-mediated ring closure (e.g., K₂CO₃ in ethanol) to stabilize the isoxazole-carboxylic acid backbone .

- Functionalization : Introducing the 3-chloro-phenyl group via nucleophilic aromatic substitution (e.g., using Cl₂ gas or chlorinating agents) . Typical yields range from 40–65%, with purity verified via HPLC (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- X-ray crystallography : Resolves the planar isoxazole ring and dihedral angles (e.g., 3.6° between phenyl and isoxazole planes) .

- NMR spectroscopy : Distinct signals for the methyl group (δ 2.35 ppm, singlet) and carboxylic proton (δ 12.8 ppm, broad) confirm substitution patterns .

- Mass spectrometry : Molecular ion peaks at m/z 251.05 ([M+H]⁺) align with theoretical molecular weight .

Q. What safety protocols are essential for handling this compound?

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation of fine powders or vapors .

- Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up without compromising purity?

- Catalyst screening : Test Pd/C vs. CuI for improved regioselectivity in cyclization steps .

- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., esterification) .

- Temperature gradients : Stepwise heating (50°C → 100°C) minimizes decomposition of heat-sensitive intermediates . Contradictions in yield data (e.g., 40% vs. 65%) may arise from residual solvents or incomplete purification .

Q. What computational and experimental strategies predict its biological activity?

- Molecular docking : The chlorophenyl group shows affinity for kinase ATP-binding pockets (ΔG ≈ -9.2 kcal/mol) .

- In vitro assays : Test enzyme inhibition (e.g., COX-2 IC₅₀) using fluorogenic substrates and compare with structural analogs like 5-methylisoxazole-4-carboxylic acid .

- SAR studies : Replace the methyl group with ethyl or trifluoromethyl to assess steric/electronic effects on bioactivity .

Q. How should researchers resolve contradictions in crystallographic and spectroscopic data?

- Case example : X-ray data may show a planar isoxazole ring, while NMR suggests slight distortion due to solvent interactions. Use DFT calculations (B3LYP/6-31G*) to model solvation effects .

- Validation : Cross-reference IR carbonyl stretches (1705 cm⁻¹) with computed vibrational spectra .

- Error analysis : Discrepancies in melting points (e.g., 168–170°C vs. 172°C) may stem from polymorphic forms or impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.